
1-(Chloromethyl)-3-methylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a methyl group
准备方法
The synthesis of 1-(Chloromethyl)-3-methylcyclobutane can be achieved through several routes. One common method involves the chloromethylation of 3-methylcyclobutane. This reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions are generally mild, and the process can be carried out at low temperatures to ensure high yields .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize similar reaction conditions but are optimized for large-scale production, ensuring consistent quality and yield.
化学反应分析
1-(Chloromethyl)-3-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative. Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 3-methylcyclobutanemethanol.
科学研究应用
1-(Chloromethyl)-3-methylcyclobutane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require a cyclobutane moiety.
Material Science: It is utilized in the production of polymers and other materials with specific properties, such as enhanced thermal stability or mechanical strength.
Industrial Chemistry: The compound is employed in the manufacture of specialty chemicals and agrochemicals, where its unique structure imparts desirable characteristics to the final products.
作用机制
The mechanism by which 1-(Chloromethyl)-3-methylcyclobutane exerts its effects is largely dependent on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This process involves the formation of a transition state where the nucleophile and the leaving group (chlorine) are both partially bonded to the carbon atom.
In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products such as alcohols or carboxylic acids. The specific molecular targets and pathways involved in these reactions depend on the nature of the oxidizing agent and the reaction conditions.
相似化合物的比较
1-(Chloromethyl)-3-methylcyclobutane can be compared to other similar compounds, such as:
1-(Chloromethyl)cyclobutane: Lacks the methyl group on the cyclobutane ring, resulting in different reactivity and applications.
3-Methylcyclobutanemethanol: The hydroxyl derivative of this compound, which has different chemical properties and uses.
1-(Bromomethyl)-3-methylcyclobutane: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and reaction conditions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C6H11Cl |
|---|---|
分子量 |
118.60 g/mol |
IUPAC 名称 |
1-(chloromethyl)-3-methylcyclobutane |
InChI |
InChI=1S/C6H11Cl/c1-5-2-6(3-5)4-7/h5-6H,2-4H2,1H3 |
InChI 键 |
KPPMYBDVIXWIME-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine](/img/structure/B13192982.png)
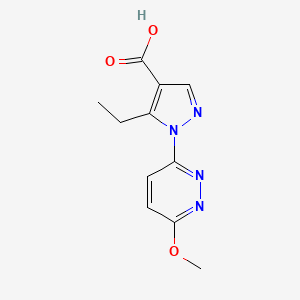
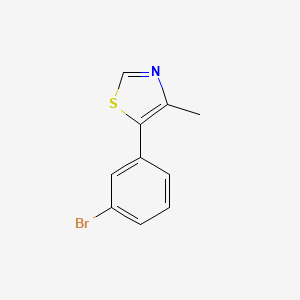
![3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)

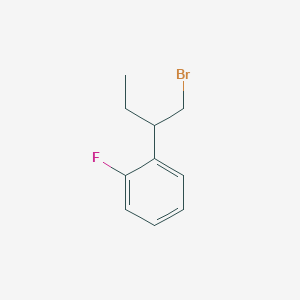
![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)
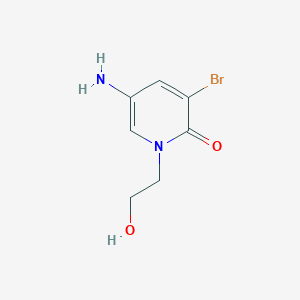

![1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13193018.png)
![6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole](/img/structure/B13193027.png)
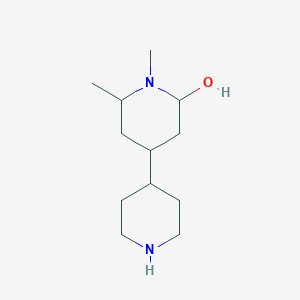

![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)
